2-Phenylquinoline-4-carboxamide
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMGSAMTRTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951792 | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29197-45-3 | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Contextualization Within the Quinoline Scaffold in Medicinal and Synthetic Chemistry Research
The quinoline (B57606) scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in medicinal and synthetic chemistry. nih.govresearchgate.net Recognized as a "privileged structure," quinoline and its derivatives are present in a multitude of synthetic and natural products with a broad spectrum of biological activities. tandfonline.comnih.govsemanticscholar.org This scaffold's versatility allows for extensive structural modifications, enabling the creation of a vast library of compounds with diverse pharmacological profiles. researchgate.net
In academic research, quinolines are extensively studied for their potential as:
Anticancer Agents: The quinoline framework is a key component in numerous anticancer drugs, including those that act as topoisomerase and kinase inhibitors. tandfonline.combenthamdirect.com
Antimicrobial and Antiviral Agents: Historically significant in the fight against malaria (e.g., quinine), the quinoline scaffold continues to be explored for new antibacterial, antiviral, and antiparasitic applications. nih.govresearchgate.netacs.org
Neuroprotective Agents: Research has indicated the potential of quinoline derivatives in addressing neurodegenerative diseases like Alzheimer's. nih.gov
The synthetic accessibility and the capacity for chemical tuning make the quinoline moiety a highly "druggable" and frequently utilized scaffold in the design of new bioactive molecules. researchgate.nettandfonline.com The compound 2-Phenylquinoline-4-carboxamide is a direct descendant of this rich chemical lineage, with its properties and research interest being heavily influenced by the foundational quinoline core.
Significance of the 4 Carboxamide Moiety in Chemical Biology and Drug Discovery Efforts
The carboxamide group (–C(=O)NH₂) is a crucial functional group in chemistry and biology, frequently employed in drug design to enhance a molecule's therapeutic potential. jocpr.com Its importance stems from its ability to form stable hydrogen bonds, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors. nih.gov
Key attributes of the carboxamide moiety in drug discovery include:
Enhanced Binding Affinity: The hydrogen bonding capability of the amide can significantly improve how tightly a drug candidate binds to its target protein, a key factor in its efficacy. nih.govresearchgate.net
Structural Rigidity: The planar nature of the amide bond can impart a degree of conformational rigidity to a molecule, which can be advantageous for optimal target interaction. researchgate.net
Metabolic Stability: Carboxamides are generally more resistant to metabolic degradation compared to esters, leading to improved pharmacokinetic profiles.
Bioisosteric Replacement: The carboxamide group is often used as a bioisostere for carboxylic acids. This substitution can maintain or improve biological activity while mitigating some of the drawbacks associated with carboxylic acids, such as poor membrane permeability. nih.gov
Historical Overview of Academic Interest in 2 Phenylquinoline 4 Carboxamide and Its Analogues
Academic interest in 2-phenylquinoline (B181262) derivatives can be traced back to the development of fundamental organic synthesis reactions. The Pfitzinger reaction, a classic method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound, has been a key enabler in creating the 2-phenylquinoline-4-carboxylic acid precursor. nih.govfrontiersin.org From this precursor, the target carboxamide is readily synthesized.
The timeline of research interest has evolved:
Early Synthetic Explorations: Initial academic work focused on the synthesis and characterization of the 2-phenylquinoline scaffold and its simple derivatives. semanticscholar.org
Discovery of Biological Activity: Later studies began to uncover the diverse biological potential of this class of compounds. Derivatives of 2-phenylquinoline-4-carboxamide were identified as potent and selective agonists for the human neurokinin-3 receptor, indicating potential applications in neuroscience. researchgate.net
Anticancer Research: More recently, significant academic effort has been directed towards the anticancer properties of this scaffold. In 2017, a series of this compound derivatives were investigated as a new class of tubulin polymerization inhibitors. researchgate.net One derivative, compound 7b, showed potent activity against specific cancer cell lines. researchgate.net This research demonstrated that these compounds could disrupt mitotic spindle formation and arrest the cell cycle in the G2/M phase. researchgate.net
Broadening Therapeutic Targets: Research has further expanded to other areas. For example, derivatives have been explored as histone deacetylase (HDAC) inhibitors and as inhibitors of transmembrane human carbonic anhydrases, highlighting the scaffold's versatility. nih.govfrontiersin.orgbohrium.com A 2022 study identified 2-phenylquinoline analogues with broad-spectrum anti-coronavirus activity, underscoring the continuing relevance of this chemical class in addressing emerging health threats. acs.orgacs.org
This progression from fundamental synthesis to targeted therapeutic applications illustrates a classic pathway in medicinal chemistry research, with this compound and its analogues serving as a prime example.
Fundamental Structural Features and Academic Nomenclature of 2 Phenylquinoline 4 Carboxamide
Design Principles for Structural Modification of the this compound Scaffold
The fundamental design of this compound analogues is often guided by the established pharmacophore of a particular target. For instance, in the development of tubulin polymerization inhibitors, the scaffold is designed to interact with the colchicine (B1669291) binding site. nih.govberkeley.edu This typically involves three key components: the 2-phenyl ring, the quinoline core, and the 4-carboxamide moiety. Each of these can be systematically modified to enhance biological activity. nih.govberkeley.edu
The general strategy involves exploring the effects of various substituents on the phenyl and quinoline rings, as well as modifying the amide group. nih.govacs.org These modifications aim to optimize interactions with the target protein through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. Molecular hybridization, which combines the this compound scaffold with other known pharmacophores, is another design principle employed to enhance activity and selectivity. acs.org
Influence of Substituents on the Phenyl Ring and Quinoline Core on Biological Activity Profiles
The nature and position of substituents on both the 2-phenyl ring and the quinoline core significantly influence the biological activity of this compound derivatives. These modifications can alter the compound's electronic properties, steric bulk, and lipophilicity, all of which play a crucial role in ligand-target interactions. rsc.org
The electronic properties of substituents on the aromatic rings can modulate the strength of interactions with the biological target. For example, in a series of 2-arylquinoline derivatives, the presence of electron-withdrawing or electron-donating groups can impact cytotoxicity. rsc.org The introduction of bulky substituents can also have a profound effect. In some cases, steric hindrance can be detrimental to activity by preventing the molecule from fitting into the binding pocket. Conversely, a bulky group might enhance activity by promoting a more favorable binding conformation.
Studies on quinoline-2-carboxamides have shown that the lipophilicity and electronic parameters of substituents influence their biological activity. For instance, the relationship between the negative logarithm of the IC50 value (a measure of inhibitory activity) and the lipophilicity (log P) of N-substituents can follow a parabolic trend, indicating an optimal lipophilicity for activity. nih.gov Similarly, the electronic effects of substituents, as described by Hammett's σ parameters, can also show a parabolic relationship with activity, suggesting that a balance of electron-donating and electron-withdrawing properties is necessary for optimal biological response. nih.gov
The position of substituents on the quinoline and phenyl rings is a critical determinant of biological activity. Shifting a substituent from one position to another can dramatically alter the molecule's ability to interact with its target. For instance, in the context of antimalarial 4-aminoquinolines, the presence of a chlorine atom at the 7-position of the quinoline ring is essential for optimal activity. youtube.com Moving this substituent to the 8-position can lead to a loss of activity. youtube.com
Modifications at the 4-Carboxamide Nitrogen and their Biological Implications
The 4-carboxamide nitrogen atom and its substituents are a key point for structural diversification in the this compound series. Modifications at this position can significantly impact a compound's biological profile, including its potency, selectivity, and pharmacokinetic properties.
In the development of tubulin polymerization inhibitors, a series of N-substituted this compound derivatives were synthesized. nih.gov The nature of the substituent on the amide nitrogen was found to be crucial for antiproliferative activity. For example, compound 7b from this series, which incorporates a specific N-substituent, displayed potent cytotoxic activity against ovarian (SK-OV-3) and colon (HCT116) cancer cell lines. nih.gov
Similarly, in the design of antibacterial agents, modifications of the 4-carboxamide group of 2-phenyl-quinoline-4-carboxylic acid derivatives led to compounds with improved activity. nih.gov Introducing different amino substituents at this position was explored to enhance binding affinity to bacterial enzymes and improve physicochemical properties. nih.gov For instance, some derivatives with rigid cyclic amino groups at the 2-phenyl position showed better activity against Gram-positive bacteria, while those with flexible chain amino groups were more effective against the Gram-negative bacterium E. coli. nih.gov
The table below illustrates the impact of modifications at the 4-carboxamide nitrogen on the antibacterial activity of 2-phenyl-quinoline-4-carboxylic acid derivatives against Staphylococcus aureus and Escherichia coli.
| Compound | R Group (at 4-Carboxamide Nitrogen) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| 5a₄ | Rigid cyclic amino group | 64 | >128 |
| 5a₇ | Flexible chain amino group | >128 | 128 |
Data sourced from a study on new 2-phenyl-quinoline-4-carboxylic acid derivatives. nih.gov
These findings underscore the importance of the 4-carboxamide moiety as a handle for fine-tuning the biological activity of the this compound scaffold.
Scaffold Hopping and Bioisosteric Replacement Strategies within the this compound Series
Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery used to identify novel chemical entities with improved properties while retaining the desired biological activity. uniroma1.itnih.govnih.gov These approaches involve replacing the core structure (scaffold) or specific functional groups (bioisosteres) of a known active compound. uniroma1.itnih.gov
Within the this compound series, scaffold hopping could involve replacing the quinoline ring system with another heterocyclic scaffold that maintains the key pharmacophoric features required for binding to the target. uniroma1.it The goal is to discover new chemotypes with potentially better pharmacokinetic profiles, reduced off-target effects, or novel intellectual property. uniroma1.itnih.gov
Bioisosteric replacement, on the other hand, focuses on substituting specific parts of the molecule with other groups that have similar physical or chemical properties. nih.govresearchgate.net For example, a phenyl ring could be replaced by a bioisosteric heterocycle to modulate properties like solubility or metabolic stability. In the context of this compound analogues, this could involve replacing the 2-phenyl group or substituents on the quinoline core with bioisosteric alternatives. researchgate.net
Computational methods are often employed to guide these strategies by identifying potential replacements that are predicted to have similar binding modes to the original compound. nih.govresearchgate.net
Impact of Different Zinc-Binding Groups in HDAC Inhibitor Design
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene regulation, and their inhibitors are a promising class of anticancer agents. A key feature of many HDAC inhibitors is a zinc-binding group (ZBG) that coordinates with the zinc ion in the active site of the enzyme. nih.govmdpi.com While the this compound scaffold itself is not a classical HDAC inhibitor, the principles of ZBG modification are highly relevant to its potential derivatization for this target class.
The nature of the ZBG has a profound impact on the potency and selectivity of HDAC inhibitors. nih.govmdpi.com Different ZBGs can lead to variations in how the inhibitor interacts with the zinc ion and the surrounding amino acid residues in the active site. This, in turn, can affect the inhibitor's affinity for different HDAC isoforms.
Furthermore, research suggests that the ZBG can have biological effects beyond simply inhibiting HDAC enzymes. nih.govmdpi.com For example, some ZBGs have been shown to alter intracellular zinc concentrations, which can have downstream effects on other cellular processes. nih.govmdpi.com
The table below provides examples of different zinc-binding groups and their general characteristics in the context of HDAC inhibition.
| Zinc-Binding Group (ZBG) | General Potency | Notes |
| Hydroxamic Acid | Potent, broad-spectrum | Commonly used, but can have metabolic liabilities. |
| Carboxylic Acid | Generally less potent than hydroxamates | Can offer improved selectivity for certain HDAC isoforms. |
| Trifluoromethyl Ketone | Potent | Effective against all four classes of zinc-dependent HDACs. nih.gov |
| Silanediol | Potential for development | Identified as a promising ZBG for non-hydroxamate inhibitors. nih.gov |
| Ethylhydrazide | Nanomolar inhibition of class I HDACs and HDAC6 | A newer ZBG with demonstrated chemosensitizing properties. chemrxiv.org |
This table provides a general overview and characteristics may vary depending on the specific molecular scaffold.
By incorporating an appropriate ZBG, the this compound scaffold could potentially be adapted to create novel and effective HDAC inhibitors.
Identification and Validation of Molecular Targets
A notable derivative of quinoline-4-carboxamide, DDD107498, has been identified as a potent antimalarial agent with a novel mechanism of action. acs.org This compound inhibits the Plasmodium falciparum translation elongation factor 2 (PfEF2), a crucial protein for parasite protein synthesis. acs.org The discovery of this unique target offers a significant advantage in combating drug-resistant strains of malaria. The quinoline-4-carboxamide series was initially identified through a phenotypic screen against the blood stage of the P. falciparum 3D7 strain. acs.org While the initial hit compound demonstrated good in vitro activity, it suffered from poor metabolic stability. acs.org Subsequent medicinal chemistry efforts led to the development of DDD107498, which exhibits excellent pharmacokinetic properties and multistage antimalarial activity. acs.org
Derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as inhibitors of histone deacetylases (HDACs), enzymes that play a critical role in the regulation of gene expression and are implicated in cancer. nih.govbohrium.comfrontiersin.org Certain synthesized compounds have demonstrated significant selectivity for HDAC3, a Class I HDAC. nih.govfrontiersin.org For instance, compound D28, a 2-substituted phenylquinoline-4-carboxylic acid derivative, showed HDAC3 selectivity with an IC₅₀ value of 24.45 µM, while not inhibiting HDAC1, 2, and 6. nih.govfrontiersin.orgfrontiersin.org Another analog, D29, which incorporates a hydrazide zinc-binding group (ZBG), exhibited even more potent and selective inhibition of HDAC3 with an IC₅₀ value of 0.477 µM. nih.govfrontiersin.org This highlights the importance of the ZBG in modulating the inhibitory activity and selectivity of these compounds. nih.govfrontiersin.org The selective inhibition of HDAC3 is considered a promising strategy for cancer therapy. nih.govfrontiersin.org
Table 1: HDAC Inhibitory Activity of this compound Derivatives
| Compound | HDAC1 IC₅₀ (µM) | HDAC2 IC₅₀ (µM) | HDAC3 IC₅₀ (µM) | HDAC6 IC₅₀ (µM) |
| D28 | >100 | >100 | 24.45 | >100 |
| D29 | 32.59 | 183.5 | 0.477 | >1000 |
Data sourced from Frontiers in Chemistry, 2022. nih.govfrontiersin.orgfrontiersin.org
A novel series of this compound derivatives has been identified as potent inhibitors of tubulin polymerization. nih.gov These compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govnih.gov Compound 7b, in particular, displayed significant cytotoxic activity against several cancer cell lines, with IC₅₀ values as low as 0.2 µM against the HCT116 cell line. nih.gov The antiproliferative effects of these compounds were found to correlate with their ability to bind to the colchicine binding site on tubulin. nih.gov Immunofluorescence analysis confirmed that these derivatives cause disruption of the mitotic spindle assembly and arrest the cell cycle in the G2/M phase. nih.gov
While some quinoline derivatives have been explored as carbonic anhydrase (CA) inhibitors, the focus has largely been on other isomeric forms or substitution patterns. For instance, a series of 8-substituted-N-(4-sulfamoylphenyl)quinoline-2-carboxamides were synthesized and showed inhibitory activity against human carbonic anhydrase (hCA) isoforms I, II, and IV, with some compounds exhibiting low nanomolar inhibition constants. nih.gov Specifically, compound 5h was a potent inhibitor of hCA I and hCA II with Kᵢ values of 61.9 nM and 33.0 nM, respectively. nih.gov Another study on 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives found that they were generally weak inhibitors of hCA I and II, and inactive against hCA IV, but showed some inhibition of the tumor-associated hCA IX. nih.gov
The quinoline scaffold is a key feature in several approved epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov Research has explored 4-anilinoquinoline-3-carbonitriles as effective EGFR kinase inhibitors, with some compounds demonstrating IC₅₀ values in the nanomolar range. nih.gov Furthermore, hybrid molecules incorporating the quinoline nucleus with other heterocyclic systems, such as pyrazoline or pyrazolinylthiazole, have shown promising EGFR inhibitory effects. nih.gov For instance, certain quinoline-based Schiff's base derivatives have exhibited potent EGFR tyrosine kinase inhibition with IC₅₀ values as low as 0.12 µM. nih.gov
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a key regulator of cancer cell proliferation and survival. researchgate.net While direct evidence for this compound as a STAT3 inhibitor is limited in the provided context, related quinazoline-based compounds have been designed to selectively inhibit STAT3. researchgate.net These compounds have been shown to inhibit the phosphorylation-dependent activation of STAT3, leading to decreased cell viability and induction of apoptosis in cancer cells. researchgate.net Some celastrol (B190767) derivatives, which can feature a carboxamide group, have also been identified as potent STAT3 inhibitors.
Alpha-Glucosidase Inhibitory Activity
Derivatives of 2-phenylquinoline have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion. nih.govmdpi.com The inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. mdpi.comnih.gov
Specifically, 2-phenylquinoline-sugar hybrids have been synthesized and evaluated for their photodegradation activities against an α-glucosidase target. nih.gov One such hybrid, a PQ-mannose compound, demonstrated selective and effective photodegradation of α-glucosidase upon irradiation with long-wavelength UV light. nih.gov This action resulted in a significant inhibition of the enzyme's activity under neutral and aqueous conditions without the need for other additives. nih.gov
Research into quinoline–1,3,4-oxadiazole conjugates has also revealed potent α-glucosidase inhibitory activities. nih.gov Kinetic studies of these hybrids have shown a non-competitive mode of inhibition, suggesting they act as allosteric inhibitors. nih.gov This means they bind to a site on the enzyme other than the active site, inducing a conformational change that reduces its efficacy. nih.gov The exploration of various structural analogs has provided insights into the structure-activity relationship, indicating that modifications to the quinoline scaffold can significantly influence the inhibitory potency against α-glucosidase. nih.govnih.gov
Cellular Pathway Analysis and Downstream Signaling Events (in vitro)
Induction of G2/M Cell Cycle Arrest
Several studies have demonstrated that this compound derivatives can induce cell cycle arrest at the G2/M phase in cancer cells. nih.govnih.gov This is a critical mechanism for their anti-proliferative effects. nih.govontosight.ai
Flow cytometry analysis has been a key technique in revealing that these compounds cause an accumulation of cells in the G2/M phase. nih.govnih.gov For instance, a novel series of this compound derivatives was shown to cause disruption of the mitotic spindle assembly, which directly leads to G2/M phase arrest. nih.gov This effect was correlated with their ability to inhibit tubulin polymerization. nih.gov Another study on a specific derivative, D28, also confirmed its ability to induce G2/M cell cycle arrest in K562 leukemia cells. nih.gov
The mechanism often involves the modulation of key cell cycle regulatory proteins. frontiersin.orgnih.gov The cyclin B1/CDK1 complex is a pivotal regulator of the G2/M transition. frontiersin.org Compounds that induce G2/M arrest often do so by down-regulating the expression of cyclin B1 and inhibiting the activity of CDK1. frontiersin.orgnih.gov Furthermore, the upregulation of cyclin-dependent kinase (Cdk) inhibitors like p21 plays a crucial role in this process by binding to and inhibiting Cdk complexes. nih.govyoutube.com
Mechanisms of Apoptosis Induction
In addition to cell cycle arrest, this compound derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govnih.gov This is a fundamental aspect of their anticancer activity. nih.govjofamericanscience.org
Apoptosis induction by these compounds involves both the extrinsic and intrinsic pathways. The extrinsic pathway is initiated by the binding of death ligands to their corresponding receptors on the cell surface, leading to the activation of caspase-8. mdpi.combio-rad-antibodies.com The intrinsic, or mitochondrial, pathway is regulated by the Bcl-2 family of proteins and involves the release of cytochrome c from the mitochondria. mdpi.combio-rad-antibodies.com Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. jofamericanscience.orgmdpi.com
Studies have shown that treatment with this compound derivatives leads to a dose-dependent increase in the apoptotic cell population. nih.gov For example, the compound D28 significantly increased the percentage of apoptotic K562 cells. frontiersin.org The molecular events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins, such as a decrease in the anti-apoptotic Bcl-2 and an increase in the pro-apoptotic Bax. nih.govmdpi.com Fluorescence microscopy has been used to visualize apoptotic changes, such as nuclear condensation and fragmentation, in cells treated with these compounds. nih.gov
Modulation of Gene Expression and Proteomic Profiles
The anticancer effects of this compound derivatives are also attributed to their ability to modulate gene expression and proteomic profiles within cancer cells. nih.gov A study on this compound linked benzenesulfonamide (B165840) derivatives explored their potential as isoform-selective inhibitors of human carbonic anhydrases (hCAs), demonstrating how structural modifications can lead to specific molecular targeting. nih.gov
Research on a histone deacetylase (HDAC) inhibitor, D28, a 2-substituted phenylquinoline-4-carboxylic acid derivative, revealed its significant HDAC3 selectivity. nih.govfrontiersin.orgfrontiersin.org HDACs are enzymes that play a crucial role in regulating gene expression by altering chromatin structure. nih.gov By selectively inhibiting HDAC3, D28 can modulate the acetylation status of histones and other proteins, leading to changes in the expression of genes involved in cell cycle control and apoptosis. nih.gov This highlights the potential of these compounds to effect widespread changes in the cellular proteome, contributing to their therapeutic effects.
Characterization of Ligand-Target Binding Interactions
Elucidation of Binding Modes and Key Interacting Residues
Molecular docking studies have been instrumental in elucidating the binding modes of this compound derivatives with their protein targets. nih.govresearchgate.net These computational analyses provide valuable insights into the key interacting residues within the binding site, which is crucial for understanding the structure-activity relationships and for the rational design of more potent and selective inhibitors.
For derivatives that act as tubulin polymerization inhibitors, molecular docking has shown that they bind to the colchicine binding site of tubulin. nih.gov The analysis of compound 7b, for example, revealed specific interactions within this site that are responsible for its potent antiproliferative activity. nih.gov
In the context of other targets, such as P2X7 receptors and carbonic anhydrases, docking studies have identified key hydrogen bond interactions and hydrophobic interactions. nih.govnih.gov For instance, the binding of certain derivatives to the P2X7 receptor involved hydrophilic interactions with residues like Tyr628, Lys630, and Lys443, as well as π-alkyl and π-sulfur interactions. nih.gov Similarly, docking of derivatives into the active site of carbonic anhydrase isoforms has helped to explain their inhibitory potency and selectivity. nih.gov These studies consistently show that the this compound scaffold can be effectively modified to achieve specific and high-affinity binding to a range of biological targets. researchgate.netfrontiersin.org
Enzyme Inhibition Kinetics and Binding Affinity Determination (e.g., IC50, Ki values)
The therapeutic potential of this compound and its derivatives has been investigated through various studies focusing on their interaction with specific biological targets. The inhibitory activity of these compounds is quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measure the concentration of the compound required to inhibit a specific biological or biochemical function by 50% and the binding affinity of the inhibitor to the enzyme, respectively.
Derivatives of this compound have been identified as potent inhibitors of several key enzymes implicated in disease pathways. For instance, a series of these derivatives has been shown to inhibit tubulin polymerization, a critical process in cell division, making them candidates for cancer therapy. nih.gov The antiproliferative activity of these compounds was found to be directly correlated with their ability to inhibit tubulin polymerization by binding to the colchicine binding site. nih.gov One particular derivative, compound 7b, demonstrated significant cytotoxic activity against SK-OV-3 and HCT116 cancer cell lines with IC50 values of 0.5 and 0.2 μM, respectively. nih.gov
In the context of epigenetic modulation, derivatives incorporating a this compound scaffold have been developed as histone deacetylase (HDAC) inhibitors. nih.govfrontiersin.org HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are important targets in cancer therapy. nih.gov A specific hydrazide derivative, D29, which is structurally related to this compound, showed potent inhibition of HDAC isoforms, with an IC50 value of 0.477 μM against HDAC3. nih.govfrontiersin.org
Furthermore, linking this compound with benzene sulfonamide moieties has produced effective inhibitors of human carbonic anhydrase (hCA) isoforms. nih.gov These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications. Several of these synthesized compounds exhibited potent inhibition in the nanomolar range against various hCA isoforms. nih.gov For example, compound 5b was a potent inhibitor of hCA II and hCA IX with Ki values of 7.1 nM and 6.5 nM, respectively, while compound 9d was highly effective against hCA XII with a Ki of 6.9 nM. nih.gov
Other studies have identified derivatives active against different targets. Quinoline-4-carboxamides have shown antimalarial activity by inhibiting the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, with EC50 values in the low nanomolar range. acs.org Additionally, certain 2-phenylquinoline derivatives have demonstrated antiviral activity against SARS-CoV-2, with one compound inhibiting the viral helicase (nsp13). acs.org Another study on related oxadiazole derivatives highlighted their potential as EGFR tyrosine kinase inhibitors, with IC50 values as low as 0.14 μM. rsc.org
The table below summarizes the inhibitory activities of various this compound derivatives against different enzyme targets.
Table 1: Enzyme Inhibition and Binding Affinity of this compound Derivatives
| Derivative | Target Enzyme | Inhibition Value (IC50/Ki) | Cell Line/Assay Condition | Source |
|---|---|---|---|---|
| Compound 7b | Tubulin Polymerization | IC50: 0.2 μM | HCT116 cells | nih.gov |
| Compound 7b | Tubulin Polymerization | IC50: 0.5 μM | SK-OV-3 cells | nih.gov |
| Derivative D29 | HDAC3 | IC50: 0.477 μM | Enzymatic Assay | nih.govfrontiersin.org |
| Derivative 5b | Carbonic Anhydrase II (hCA II) | Ki: 7.1 nM | Enzymatic Assay | nih.gov |
| Derivative 5b | Carbonic Anhydrase IX (hCA IX) | Ki: 6.5 nM | Enzymatic Assay | nih.gov |
| Derivative 9d | Carbonic Anhydrase XII (hCA XII) | Ki: 6.9 nM | Enzymatic Assay | nih.gov |
| Derivative 8c | EGFR Tyrosine Kinase | IC50: 0.14 μM | Enzymatic Assay | rsc.org |
Selectivity Profiling against Related Targets and Off-Targets (in vitro)
Selectivity is a critical aspect of drug development, as it minimizes off-target effects and enhances the therapeutic index of a compound. For this compound derivatives, selectivity has been evaluated against isoforms of the same enzyme family and other related proteins.
Studies on HDAC inhibitors based on the 2-phenylquinoline-4-carboxylic acid scaffold have demonstrated significant isoform selectivity. nih.govfrontiersin.org Specifically, these compounds show preferential inhibition of class I HDACs (HDAC1, 2, and 3) over HDAC6 (a class IIb HDAC). frontiersin.org For example, compound D28 was highly selective for HDAC3, with an IC50 value of 24.45 μM, while showing no significant inhibition of HDAC1, HDAC2, or HDAC6 at concentrations over 1000 μM. nih.govfrontiersin.org Its hydrazide derivative, D29, also displayed remarkable selectivity for HDAC3 (IC50 = 0.477 μM) over other isoforms, although it did show some activity against HDAC1 (IC50 = 32.59 μM) and HDAC2 (IC50 = 183.5 μM). nih.govfrontiersin.org This selectivity for HDAC3 is considered a promising feature for developing targeted cancer therapies. frontiersin.org
Similarly, selectivity profiling of this compound derivatives against human carbonic anhydrase (hCA) isoforms revealed distinct inhibition patterns. nih.gov These compounds were tested against four isoforms: hCA I, II, IX, and XII. While many of the compounds were potent inhibitors across multiple isoforms, some demonstrated notable selectivity. For instance, compounds 5h, 7a, 9d, and 9e were found to be highly effective against the tumor-associated isoform hCA XII, with Ki values of 8.8 nM, 9.6 nM, 6.9 nM, and 6.7 nM, respectively. nih.gov In contrast, other derivatives like 5b and 9b were more potent against hCA IX. nih.gov This isoform-selective inhibition is crucial for designing drugs that target specific physiological or pathological processes, such as tumorigenesis where hCA IX and XII are often overexpressed. nih.gov
The table below presents the selectivity profile of representative this compound derivatives against different enzyme isoforms.
Table 2: In Vitro Selectivity Profile of this compound Derivatives
| Derivative | Target Family | Isoform | Inhibition Value (IC50/Ki) | Source |
|---|---|---|---|---|
| D28 | Histone Deacetylase (HDAC) | HDAC1 | >1000 μM | nih.govfrontiersin.org |
| HDAC2 | >1000 μM | nih.govfrontiersin.org | ||
| HDAC3 | 24.45 μM | nih.govfrontiersin.org | ||
| HDAC6 | >1000 μM | nih.govfrontiersin.org | ||
| D29 | Histone Deacetylase (HDAC) | HDAC1 | 32.59 μM | nih.govfrontiersin.org |
| HDAC2 | 183.5 μM | nih.govfrontiersin.org | ||
| HDAC3 | 0.477 μM | nih.govfrontiersin.org | ||
| HDAC6 | >1000 μM | nih.govfrontiersin.org | ||
| 5b | Carbonic Anhydrase (hCA) | hCA I | 158.3 nM | nih.gov |
| hCA II | 7.1 nM | nih.gov | ||
| hCA IX | 6.5 nM | nih.gov | ||
| hCA XII | 35.4 nM | nih.gov | ||
| 9d | Carbonic Anhydrase (hCA) | hCA I | 145.2 nM | nih.gov |
| hCA II | 39.2 nM | nih.gov | ||
| hCA IX | 30.1 nM | nih.gov | ||
| hCA XII | 6.9 nM | nih.gov |
Computational Chemistry and in Silico Investigations of 2 Phenylquinoline 4 Carboxamide
Molecular Docking Studies for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target protein). This method is instrumental in understanding the interactions that drive biological activity. For derivatives of 2-phenylquinoline-4-carboxamide, docking studies have been pivotal in elucidating their binding modes with various protein targets.
A significant body of research has focused on the interaction between this compound derivatives and tubulin, a key protein involved in cell division and a major target for anticancer drugs. Molecular docking analyses have consistently predicted that these compounds bind at the colchicine (B1669291) binding site of tubulin. nih.gov For instance, the docking of compound 7b, a potent derivative, demonstrated its interaction at this specific site, which correlates with its inhibitory effect on tubulin polymerization. nih.gov The colchicine binding site is a hydrophobic pocket located at the interface of the α and β-tubulin subunits. nih.gov Compounds that bind here can disrupt microtubule dynamics, leading to mitotic spindle assembly disruption and cell cycle arrest, which are hallmarks of anticancer activity. nih.govnih.gov Studies show that compounds designed as colchicine binding site inhibitors (CBSI) can effectively cover the entire binding site in a rational orientation, which contributes to their potent inhibitory activity. researchgate.net
Docking studies not only predict the binding location but also identify the specific amino acid residues and the types of interactions that stabilize the ligand-protein complex. For this compound derivatives, these interactions are crucial for their affinity and activity.
In one study, molecular docking of a series of N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives against phosphoinositide-dependent protein kinase-1 (PDK1) revealed significant interactions. The most potent compound, 7a, showed a strong binding energy of -10.2 kcal/mol. nih.gov The stability of this interaction was confirmed through the identification of key amino acid residues within the PDK1 active site. nih.gov
When targeting the tubulin colchicine binding site, specific interactions are also observed. For example, some inhibitors form hydrogen bonds with residues like Thrα179, which is a key interaction for stabilizing the complex. researchgate.net The ability to form these hydrogen bond networks is a critical determinant of the compound's potency as a tubulin polymerization inhibitor.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. semanticscholar.orgfrontiersin.org By analyzing molecular descriptors—numerical representations of a molecule's physicochemical properties—QSAR models can predict the activity of new, unsynthesized compounds. semanticscholar.org
For quinoline (B57606) derivatives, QSAR studies have been employed to predict their anticancer and antimicrobial activities. These models help in identifying which structural features are most influential. For instance, a 2D QSAR model can be developed to correlate descriptors like molecular weight, logP, and atom counts with biological activity, providing a computationally efficient way to screen large sets of compounds. semanticscholar.org While specific QSAR models exclusively for this compound are part of broader research on quinoline derivatives, the principles are directly applicable. The goal is to create a statistically significant model, often validated internally and externally, that can guide the design of more potent derivatives by predicting their activity before synthesis. nih.govfrontiersin.org
Pharmacophore Modeling and Virtual Screening Strategies
Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a specific biological target. researchgate.netyoutube.com Once a pharmacophore model is developed, it can be used as a 3D query in virtual screening to rapidly search large compound libraries for new potential hits that match the pharmacophore features. researchgate.netnih.gov
This strategy is highly relevant for discovering novel this compound-based inhibitors. For example, a pharmacophore model can be generated based on a known potent inhibitor bound to its target, such as tubulin or a specific kinase. nih.gov This model, comprising features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, is then used to filter databases of compounds. researchgate.net The compounds that fit the model are then selected for further investigation, such as molecular docking and, eventually, in vitro testing. This approach streamlines the drug discovery process by prioritizing compounds that are most likely to be active, saving time and resources. nih.govyoutube.com
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
While molecular docking treats the protein as a rigid entity, molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex over time. nih.gov MD simulations are used to study the conformational changes that occur upon ligand binding and to assess the stability of the predicted binding pose. nih.gov
For a novel N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivative (compound 7a), MD simulations were performed to confirm the stability of its complex with the PDK1 protein. nih.gov By simulating the movements of atoms in the complex within a realistic environment (solvated with water molecules), researchers can validate the docking results and gain a deeper understanding of the binding dynamics. These simulations can reveal fluctuations in the protein structure and the ligand's position, providing stronger evidence for a stable and effective interaction. nih.gov Using pharmacophores derived from MD trajectories has also been shown to be more effective than using a single static structure for virtual screening. researchgate.net
Prediction of In Silico ADME Properties (e.g., Rule of Five compliance)
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug discovery. These predictions help to assess the "drug-likeness" of a compound and identify potential liabilities before committing to costly synthesis and testing. A key tool in this assessment is Lipinski's Rule of Five. nih.govdrugbank.com This rule states that an orally active drug is likely to have:
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A molecular mass less than 500 daltons.
An octanol-water partition coefficient (log P) not greater than 5. drugbank.com
A study on a series of this compound derivatives (5a-j) evaluated their ADME properties. The results showed that most of the synthesized compounds adhered to Lipinski's Rule of Five, indicating good potential for oral bioavailability. researchgate.net However, compounds 5a, 5e, and 5g were exceptions, violating the rule. researchgate.net Similarly, another study on N,2-diphenyl-6-(aryl/heteroaryl)quinoline-4-carboxamide derivatives found that the compounds generally fell within the optimal range for physicochemical and pharmacokinetic properties, adhering to Lipinski's rule and suggesting favorable safety profiles. nih.gov
Below is a table summarizing the principles of Lipinski's Rule of Five, which is a common framework for evaluating the in silico ADME properties of compounds like this compound.
| Parameter | Preferred Range for Oral Bioavailability |
| Molecular Weight (MW) | < 500 Da |
| LogP (Lipophilicity) | ≤ 5 |
| Hydrogen Bond Donors | ≤ 5 |
| Hydrogen Bond Acceptors | ≤ 10 |
Preclinical Biological and Mechanistic Studies of 2 Phenylquinoline 4 Carboxamide in Research Models
In Vitro Cellular Activity Assays
In vitro assays are fundamental in the early stages of drug discovery, providing critical data on the biological activity of a compound against specific cellular targets. Derivatives of 2-phenylquinoline-4-carboxamide have been extensively evaluated in this regard.
The cytotoxic potential of this compound derivatives has been demonstrated across a panel of human cancer cell lines. These studies highlight the compound's ability to inhibit the growth of various cancer types, including liver, breast, leukemia, and lung cancer cells.
A novel series of this compound derivatives was evaluated for antiproliferative activity against five cancer cell lines. nih.gov One derivative, designated as compound 7b, showed particularly potent cytotoxic activity against SK-OV-3 (ovarian cancer) and HCT116 (colon cancer) cells, with IC₅₀ values of 0.5 µM and 0.2 µM, respectively. nih.govresearchgate.net The study also included the A549 lung cancer cell line. nih.gov The antiproliferative effects were linked to the inhibition of tubulin polymerization. nih.govresearchgate.net
In another study, a 2-phenylquinoline-4-carboxylic acid derivative, D28, designed as a histone deacetylase (HDAC) inhibitor, exhibited significant antiproliferative activity against a range of cancer cell lines. nih.govfrontiersin.org It showed potent growth inhibition with IC₅₀ values of 1.02 µM in K562 (chronic myelogenous leukemia), 5.66 µM in MCF-7 (breast adenocarcinoma), 2.83 µM in A549 (lung carcinoma), and 2.16 µM in HepG2 (hepatocellular carcinoma) cells. nih.gov The mechanism of action for D28 was attributed to selective HDAC3 inhibition and the induction of apoptosis. nih.govfrontiersin.org
Furthermore, other quinoline-carboxamide derivatives have shown efficacy against MCF-7 cells. nih.gov For instance, morpholine-substituted quinazoline (B50416) derivatives, a related class of compounds, also displayed significant cytotoxic activity against A549 and MCF-7 cell lines, with compounds AK-3 and AK-10 showing IC₅₀ values in the low micromolar range. rsc.org
Table 1: Antiproliferative Activity of this compound Derivatives
| Derivative | Cell Line | Cancer Type | IC₅₀ (µM) | Citation |
|---|---|---|---|---|
| 7b | A549 | Lung Carcinoma | Not specified in abstract | nih.govresearchgate.net |
| D28 | HepG2 | Hepatocellular Carcinoma | 2.16 | nih.gov |
| MCF-7 | Breast Adenocarcinoma | 5.66 | nih.gov | |
| K562 | Chronic Myelogenous Leukemia | 1.02 | nih.gov | |
| A549 | Lung Carcinoma | 2.83 | nih.gov | |
| AK-3 | A549 | Lung Carcinoma | 10.38 ± 0.27 | rsc.org |
| MCF-7 | Breast Adenocarcinoma | 6.44 ± 0.29 | rsc.org | |
| AK-10 | A549 | Lung Carcinoma | 8.55 ± 0.67 | rsc.org |
| MCF-7 | Breast Adenocarcinoma | 3.15 ± 0.23 | rsc.org |
Derivatives of this compound have also been investigated for their ability to combat microbial pathogens.
A study on a series of new 2-phenyl-quinoline-4-carboxylic acid derivatives revealed significant antibacterial activity. nih.govresearchgate.netnih.gov The activity of these compounds was tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. nih.govresearchgate.net Compound 5a4 was identified as having the best inhibitory activity against S. aureus with a Minimum Inhibitory Concentration (MIC) value of 64 µg/mL. nih.govnih.gov Meanwhile, compound 5a7 showed the most potent activity against E. coli, with an MIC of 128 µg/mL. nih.govnih.gov
The antifungal potential of quinoline (B57606) derivatives has also been explored. In one study, a series of quinoline derivatives linked to a chalcone (B49325) moiety were evaluated for their activity against Candida albicans. nih.gov When combined with fluconazole (B54011) (FLC), these compounds showed good inhibitory activity, with compound PK-10 in combination with FLC being particularly effective against FLC-resistant C. albicans strains. nih.gov
Table 2: Antimicrobial Activity of this compound Derivatives
| Derivative | Microbial Strain | Activity (MIC) | Citation |
|---|---|---|---|
| 5a4 | Staphylococcus aureus | 64 µg/mL | nih.govnih.gov |
| 5a7 | Escherichia coli | 128 µg/mL | nih.govnih.gov |
| PK-10 + FLC | Candida albicans (FLC-resistant) | Potent antifungal activity | nih.gov |
The emergence of new viral threats has spurred research into novel antiviral agents, and the 2-phenylquinoline (B181262) scaffold has shown promise in this area.
A library of compounds was screened for inhibitors of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), which led to the identification of a 2-phenylquinoline scaffold as a promising hit, with an initial EC₅₀ value of 6 µM. acs.orgnih.govnih.govresearchgate.net Subsequent synthesis and testing of analogues resulted in compounds with low micromolar activity against SARS-CoV-2 replication and a lack of cytotoxicity at 100 µM. acs.orgnih.govnih.gov The most promising of these compounds also demonstrated significant antiviral activity against other human coronaviruses, HCoV-229E and HCoV-OC43, with EC₅₀ values ranging from 0.2 to 9.4 µM. acs.orgnih.govnih.govresearchgate.net
A specific quinoline-based inhibitor of the SARS-CoV-2 papain-like protease (PLpro), Jun13296, was identified as a highly potent compound, showing tenfold greater activity against both SARS-CoV-2 and its PLpro enzyme compared to an earlier compound. news-medical.net This compound was effective against SARS-CoV-2 variants that are resistant to other antivirals like nirmatrelvir. news-medical.net
Table 3: Antiviral Activity of 2-Phenylquinoline Derivatives against Coronaviruses
| Derivative/Scaffold | Virus | Activity (EC₅₀) | Citation |
|---|---|---|---|
| 2-Phenylquinoline Hit | SARS-CoV-2 | 6 µM | acs.orgnih.govnih.govresearchgate.net |
| Optimized Analogues | HCoV-229E | 0.2 - 9.4 µM | acs.orgnih.govnih.govresearchgate.net |
| HCoV-OC43 | 0.6 - 7.7 µM | acs.orgnih.govnih.govresearchgate.net | |
| Jun13296 | SARS-CoV-2 | Highly potent (details not specified) | news-medical.net |
In Vivo Mechanistic Investigations in Relevant Biological Models (Non-Clinical Focus)
Moving beyond cell-based assays, in vivo studies in animal models are crucial for understanding a compound's biological effects in a whole organism, including its target engagement and impact on cellular pathways.
Confirming that a compound interacts with its intended molecular target in a living organism is a key step in preclinical development.
A quinoline-4-carboxamide derivative, DDD107498, developed as an antimalarial agent, demonstrated potent in vivo efficacy in a Plasmodium berghei mouse model. acs.org Mechanistic studies identified its molecular target as the translation elongation factor 2 (PfEF2), which is essential for protein synthesis in the parasite. acs.org This provides a clear example of target engagement in an in vivo setting.
For the antiviral quinoline derivative Jun13296, its target is the SARS-CoV-2 papain-like protease (PLpro). news-medical.net In vivo studies in mice infected with SARS-CoV-2 confirmed its antiviral efficacy, which is a direct consequence of engaging and inhibiting this viral enzyme. news-medical.net
The biological activity of 2-phenylquinoline-4-carboxamides is often a result of their ability to modulate key cellular pathways.
In vitro studies indicated that certain this compound derivatives disrupt mitotic spindle assembly and cause cell cycle arrest at the G2/M phase by interacting with the colchicine (B1669291) binding site of tubulin. nih.gov Another derivative, D28, was found to induce apoptosis in cancer cells by selectively inhibiting HDAC3. nih.govfrontiersin.org
In vivo studies with the antiviral compound Jun13296 in mice showed that it not only reduced the viral load in the lungs but also prevented lung inflammation and tissue damage, leading to increased survival. news-medical.net The anti-inflammatory effects are thought to stem from its inhibition of other enzymatic processes linked to PLpro, such as deubiquitinase and deISGylase activities, although this requires more investigation. news-medical.net
In the context of antifungal activity, in vivo studies of a quinoline-chalcone derivative combined with FLC showed significant therapeutic effects in a mouse model of C. albicans infection, as evidenced by histological analysis. nih.gov The proposed mechanism involves the inhibition of hyphae formation and induction of mitochondrial dysfunction. nih.gov
Advanced Biological Techniques for Mechanistic Elucidation
Advanced laboratory techniques have been instrumental in deciphering the cellular and molecular mechanisms through which this compound and its derivatives exert their biological effects. In particular, immunofluorescence and flow cytometry have provided critical insights into the compound's influence on cell cycle progression and apoptosis, while specific cell-based assays have been employed to validate its molecular targets.
The investigation into the cellular impact of this compound derivatives has utilized immunofluorescence and flow cytometry to visualize and quantify effects on fundamental cellular processes such as cell division and programmed cell death.
Research has shown that certain this compound derivatives can disrupt the formation of the mitotic spindle, a critical structure for cell division, leading to an arrest of the cell cycle in the G2/M phase. nih.govresearchgate.net Immunofluorescence microscopy, a technique that uses fluorescently labeled antibodies to detect specific proteins within a cell, can be employed to visualize these effects. In studies of compounds with similar mechanisms, antibodies against α-tubulin are used to stain the microtubules that form the mitotic spindle. Treatment with such compounds often results in disorganized and non-functional spindles, providing a clear visual confirmation of the compound's mechanism. nih.govresearchgate.net
Flow cytometry has been a key tool for quantifying the effects of these compounds on the cell cycle and apoptosis. nih.gov This technique allows for the rapid analysis of individual cells in a population, providing statistical data on the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and identifying apoptotic cells.
In one study, the 2-phenylquinoline-4-carboxylic acid derivative, known as D28, was investigated for its effects on K562 human chronic myelogenous leukemia cells. nih.gov Flow cytometry analysis revealed that D28 induces a dose-dependent arrest of cells in the G2/M phase of the cell cycle. nih.gov At a concentration of 2 µM, D28 significantly increased the proportion of cells in the G2/M phase from a baseline of 3.44% to 32.57%. nih.gov
Furthermore, flow cytometry has been used to measure the induction of apoptosis (programmed cell death) by these compounds. The same study on derivative D28 demonstrated a dose-dependent increase in the percentage of apoptotic K562 cells. nih.gov Treatment with D28 at 4 µM for 24 hours resulted in 27.92% of the cell population undergoing apoptosis, a substantial increase from the 1.14% observed in untreated control cells. nih.gov
| Treatment | Concentration (µM) | % of Cells in G2/M Phase |
|---|---|---|
| Control | 0 | 3.44% |
| D28 | 1 | 5.95% |
| 2 | 32.57% |
| Treatment | Concentration (µM) | % of Apoptotic Cells |
|---|---|---|
| Control | 0 | 1.14% |
| D28 | 1 | 10.10% |
| 2 | 15.53% | |
| 4 | 27.92% |
A crucial aspect of preclinical research is the validation of the molecular target through which a compound exerts its effects. For a class of this compound derivatives, a key molecular target has been identified as tubulin. nih.govresearchgate.net These compounds are investigated as tubulin polymerization inhibitors, and their activity is often correlated with their ability to bind to the colchicine binding site on tubulin. nih.govresearchgate.net
Cell-based assays are fundamental in confirming that the compound interacts with its intended target within a cellular context and produces a downstream biological effect. A common method to validate tubulin polymerization inhibitors is to measure the cellular microtubule content after treatment. These assays can quantify the extent of microtubule depolymerization caused by the compound.
In the case of this compound derivatives, such as compound 7b, the antiproliferative activity was found to correlate with its ability to inhibit tubulin polymerization. nih.govresearchgate.net This suggests that the compound's cytotoxic effects are a direct result of its interaction with tubulin. The validation is further strengthened by observing that these compounds induce G2/M cell cycle arrest, a known consequence of disrupting microtubule dynamics. nih.govresearchgate.net
Another cell-based approach for target validation involves competition assays. For instance, a colchicine competition assay can demonstrate that the new compound binds to the same site on tubulin as colchicine, a well-characterized tubulin inhibitor. researchgate.net A positive result in such an assay provides strong evidence that the this compound derivative is indeed a colchicine-site tubulin inhibitor.
Applications of 2 Phenylquinoline 4 Carboxamide in Chemical Biology and Research Tool Development
Development as Molecular Probes for Biological Systems
Derivatives of 2-phenylquinoline-4-carboxamide function effectively as molecular probes, which are small molecules designed to interact with and report on the status of specific biological targets. The core structure can be systematically modified to create compounds that bind with high specificity to enzymes or proteins of interest, enabling researchers to investigate their functions within cellular pathways.
For instance, by introducing different functional groups, researchers have developed this compound derivatives that act as selective inhibitors for enzymes like histone deacetylases (HDACs) and carbonic anhydrases. nih.govnih.gov These tailored molecules serve as probes to explore the specific roles these enzymes play in disease processes. Similarly, derivatives have been designed to interfere with protein-protein interactions, such as the polymerization of tubulin, allowing for detailed study of cytoskeletal dynamics and cell division. nih.gov The ability to fine-tune the structure-activity relationship (SAR) of this scaffold is crucial for creating potent and selective probes to dissect biological phenomena. ontosight.ai
Integration into High-Throughput Screening (HTS) Libraries for Lead Discovery
High-Throughput Screening (HTS) involves the rapid, automated testing of large numbers of chemical compounds to identify "hits" with activity against a specific biological target. Compound libraries used in HTS are often built to contain a wide diversity of "drug-like" molecular scaffolds. stanford.edu The this compound core is an attractive scaffold for inclusion in these libraries due to its proven biological activity across multiple target classes. ontosight.aialliedacademies.org
A prominent example of its utility in HTS is the discovery of a novel class of antimalarial agents. A quinoline-4-carboxamide derivative was identified from a phenotypic screen of a large compound library against the blood stage of Plasmodium falciparum. nih.govresearchgate.net This initial "hit" compound, while potent, had suboptimal properties, but its discovery validated the scaffold as a starting point for a focused drug discovery program. nih.govresearchgate.net The success rate for identifying hits in large-scale screens is typically low, making the discovery of a promising scaffold like this compound highly valuable for initiating lead discovery campaigns. mdpi.com The synthesis of a series of derivatives based on this core structure is a common strategy to build focused libraries for exploring structure-activity relationships and identifying lead candidates. mdpi.com
Use in Understanding Fundamental Biological Processes and Disease Pathophysiology
The development of targeted this compound derivatives has provided powerful tools for elucidating the mechanisms of disease and fundamental cellular processes. By selectively inhibiting specific proteins, these compounds help to uncover their precise roles in pathophysiology.
Cancer Biology:
Histone Deacetylase (HDAC) Function: Researchers have synthesized this compound derivatives that show selectivity for specific HDAC isoforms, such as HDAC3. nih.govfrontiersin.org Using these selective inhibitors, it has been possible to study the distinct role of HDAC3 in cancer. For example, the lead compound D28 was found to induce G2/M cell cycle arrest and promote apoptosis in K562 leukemia cells, demonstrating the critical contribution of HDAC3 to cancer cell survival and proliferation. nih.govfrontiersin.org
Tubulin Polymerization and Mitosis: A novel series of this compound derivatives has been developed as inhibitors of tubulin polymerization that bind to the colchicine (B1669291) site. nih.gov The most potent of these, compound 7b, was used to demonstrate the consequences of disrupting microtubule dynamics, leading to the disruption of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, potent antiproliferative activity against cancer cell lines. nih.gov
Tumor Microenvironment: Derivatives linked to a benzenesulfonamide (B165840) moiety have been created as potent and selective inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov These enzymes are highly expressed in many tumors and contribute to the acidic tumor microenvironment, which promotes cancer progression and metastasis. Using these selective inhibitors as research tools helps to clarify the specific roles of hCA IX and XII in cancer pathophysiology. nih.gov
Infectious Disease:
Malaria Parasite Biology: The discovery of a quinoline-4-carboxamide derivative (later optimized to DDD107498) with potent antimalarial activity led to the identification of a novel drug target in Plasmodium falciparum. nih.govacs.org This compound was used to determine that its mechanism of action is the inhibition of translation elongation factor 2 (PfEF2), a protein essential for parasite protein synthesis. nih.govacs.org This finding not only provided a new avenue for antimalarial drugs but also highlighted a critical vulnerability in the parasite's life cycle.
Bacterial Infections:
Antibacterial Mechanisms: Various derivatives of 2-phenylquinoline-4-carboxylic acid have been synthesized and tested against both Gram-positive and Gram-negative bacteria. mdpi.com Compounds such as 5a4 demonstrated notable activity against Staphylococcus aureus, providing chemical tools to probe bacterial defense mechanisms and identify new antibacterial strategies. mdpi.com
Table 1: Research Applications of this compound Derivatives
| Biological Target | Derivative/Compound | Key Research Finding | Biological Process/Disease Studied |
|---|---|---|---|
| Histone Deacetylase 3 (HDAC3) | Compound D28 | Selective inhibition of HDAC3; induced G2/M cell cycle arrest and apoptosis. nih.gov | Cancer cell proliferation, apoptosis nih.govfrontiersin.org |
| Tubulin | Compound 7b | Inhibited tubulin polymerization by binding to the colchicine site; caused mitotic spindle disruption. nih.gov | Cell division (mitosis), cytoskeletal dynamics in cancer nih.gov |
| Carbonic Anhydrase IX & XII | Compounds 5b, 5i, 9b, 9d, 9e | Potent and isoform-selective inhibition of tumor-associated CAs. nih.gov | pH regulation in the tumor microenvironment nih.gov |
| Elongation Factor 2 (PfEF2) | DDD107498 (optimized lead) | Inhibition of PfEF2, a novel antimalarial target, blocking protein synthesis. nih.govacs.org | Plasmodium falciparum life cycle, protein synthesis nih.gov |
| Bacterial Targets | Compound 5a4 | Good antibacterial activity against Staphylococcus aureus. mdpi.com | Bacterial growth and survival mdpi.com |
Contribution to the Discovery of Novel Therapeutic Strategies (Research Perspective)
The exploration of the this compound scaffold has directly contributed to the conceptualization of new therapeutic strategies for challenging diseases.
A New Class of Tubulin Inhibitors: Research has established this compound derivatives as a new and promising class of tubulin polymerization inhibitors. nih.gov By demonstrating potent activity through interaction with the colchicine binding site, these compounds offer a distinct chemical scaffold for developing antimitotic cancer drugs, potentially overcoming resistance mechanisms associated with existing tubulin-targeting agents. nih.gov
Isoform-Selective HDAC Inhibition: The development of derivatives with high selectivity for HDAC3 over other isoforms represents a significant advance toward a more targeted epigenetic therapy for cancer. nih.govfrontiersin.org A strategy focused on selective inhibition, rather than broad pan-HDAC inhibition, could lead to therapies with improved efficacy and a more favorable side effect profile by targeting only the specific enzyme driving the disease. The derivative D28 serves as a lead compound for this novel therapeutic approach. nih.gov
Targeting Protein Synthesis in Malaria: The discovery that a quinoline-4-carboxamide inhibits the parasite's elongation factor 2 (PfEF2) has opened up an entirely new therapeutic strategy for malaria. nih.govacs.org This mechanism is novel among current antimalarial drugs, making it a powerful strategy to combat parasites that have developed resistance to existing treatments. The lead compound from this series, DDD107498, not only showed potent activity against multiple stages of the parasite's life cycle but also validated PfEF2 as a druggable target for future antimalarial campaigns. nih.govacs.org
Novel Anti-Inflammatory Agents: Beyond cancer and infectious diseases, derivatives of this compound have been investigated as potential anti-inflammatory and analgesic agents. alliedacademies.org Certain synthesized compounds showed significant anti-inflammatory activity in animal models, suggesting that this scaffold could be leveraged to develop new treatments for inflammatory conditions. alliedacademies.org
Future Research Directions and Unexplored Avenues for 2 Phenylquinoline 4 Carboxamide Research
Development of Novel and Efficient Synthetic Methodologies
The synthesis of 2-phenylquinoline-4-carboxamide derivatives has traditionally relied on established methods like the Pfitzinger reaction, which involves the condensation of isatin (B1672199) with an appropriate acetophenone. nih.govfrontiersin.org For instance, 2-phenylquinoline-4-carboxylic acid can be synthesized from isatin and acetophenone, followed by amidation to yield the desired carboxamide derivatives. mdpi.comacs.org
However, the demand for greater structural diversity and improved efficiency necessitates the development of novel synthetic strategies. Future research will likely focus on:
Palladium-Catalyzed Reactions: While some existing routes avoid palladium catalysis, its broader application could offer more versatile and efficient pathways to a wider array of derivatives. nih.gov
Microwave-Assisted Synthesis: The use of microwave irradiation has already been shown to accelerate reactions, such as in the Pfitzinger reaction, and its expanded use could significantly shorten synthesis times. acs.org
Facile Synthesis of Derivatives: Research into facile methods for creating derivatives with varied structural features will be crucial for exploring a wider chemical space and identifying compounds with enhanced biological activity. oregonstate.edu
Exploration of Undiscovered Molecular Targets and Off-Targets
While several molecular targets of this compound derivatives have been identified, a vast landscape of potential interactions remains unexplored. Current research has highlighted their activity as:
Tubulin Polymerization Inhibitors: Certain derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest and anticancer effects. nih.gov
Histone Deacetylase (HDAC) Inhibitors: Derivatives of the related 2-phenylquinoline-4-carboxylic acid have demonstrated selective inhibition of HDAC3, a target implicated in cancer. nih.govfrontiersin.orgfrontiersin.org
DNA Gyrase Inhibitors: Some 2-phenyl quinoline (B57606) hydrazide derivatives have shown potential as bacterial DNA gyrase inhibitors. acs.org
Antiviral Agents: The 2-phenylquinoline (B181262) scaffold has been identified as a promising starting point for the development of broad-spectrum anti-coronavirus agents, with some derivatives targeting the SARS-CoV-2 helicase (nsp13). nih.govacs.org
Future research should aim to:
Deorphanize Targets: Employ chemoproteomics and other advanced techniques to identify novel protein binding partners for this compound class.
Investigate Off-Target Effects: Systematically profile derivatives against a broad panel of kinases and other enzymes to understand potential off-target effects, which can be crucial for predicting side effects and for drug repurposing.
Explore New Therapeutic Areas: Given the diverse biological activities of quinolines, including anti-inflammatory and neuroprotective properties, investigating the potential of 2-phenylquinoline-4-carboxamides in these areas is a logical next step. ontosight.ai
Integration with Artificial Intelligence and Machine Learning for Structure-Activity Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and optimization of this compound derivatives. These computational tools can significantly accelerate the drug discovery process by:
Predicting Biological Activity: AI/ML algorithms can be trained on existing data to predict the biological activities, pharmacokinetic properties, and toxicity profiles of novel, unsynthesized molecules. mdpi.com This allows researchers to prioritize the synthesis of the most promising candidates.
Virtual Screening: AI-powered virtual screening can rapidly analyze vast chemical libraries to identify compounds that are likely to bind to a specific biological target. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecular structures with desired therapeutic profiles, expanding the chemical space beyond what is currently known. mdpi.com
Retrosynthesis Prediction: AI tools can assist in planning more efficient synthetic routes for target molecules. digitellinc.comyoutube.com
By leveraging these technologies, researchers can more effectively navigate the complex structure-activity relationships (SAR) of the this compound scaffold.
Design and Synthesis of this compound Derivatives with Enhanced Selectivity and Potency for Specific Biological Pathways
A key challenge in drug development is to design molecules that potently interact with their intended target while minimizing off-target effects. For the this compound class, this involves:
Structure-Based Design: Utilizing techniques like molecular docking to understand the binding interactions between the compounds and their target proteins. nih.gov This knowledge can guide the design of derivatives with improved affinity and selectivity.
SAR-Guided Optimization: Systematically modifying the chemical structure and evaluating the impact on biological activity to build a comprehensive understanding of the structure-activity relationship. For example, studies have shown that the nature and position of substituents on the phenyl and quinoline rings can significantly influence potency and selectivity. nih.govmdpi.com
Targeting Specific Isoforms: In cases where the target is part of a larger family of proteins, such as HDACs, designing derivatives that are selective for a specific isoform (e.g., HDAC3) is crucial for minimizing side effects. nih.govfrontiersin.orgfrontiersin.org
The table below summarizes some research findings on the activity of this compound derivatives.
| Compound/Derivative | Target | Activity | Reference |
| Compound 7b | Tubulin | IC50 values of 0.5 and 0.2 μM against SK-OV-3 and HCT116 cell lines | nih.gov |
| Molecule D28 | HDAC3 | IC50 value of 24.45 µM | nih.govfrontiersin.org |
| Compound 5a4 | Staphylococcus aureus | MIC value of 64 μg/mL | mdpi.com |
| Compound 5a7 | Escherichia coli | MIC value of 128 μg/mL | mdpi.com |
| Compound 6g | SARS-CoV-2 helicase (nsp13) | Potent activity | nih.gov |
Potential for Multitargeting Approaches and Combination Studies (Research-Oriented)
The complexity of many diseases, such as cancer, often necessitates therapeutic strategies that modulate multiple biological pathways simultaneously. The this compound scaffold is well-suited for such approaches:
Multitargeting Ligands: Designing single molecules that can interact with multiple, distinct targets offers a promising strategy to enhance therapeutic efficacy and overcome drug resistance. For example, hybrid molecules incorporating the 2-phenylquinoline scaffold with other pharmacophores, such as 1,3,4-oxadiazole, are being explored for their potential as dual anticancer and antimicrobial agents. rsc.org
Combination Therapies: Investigating the synergistic effects of this compound derivatives in combination with other established drugs is a critical research avenue. This could lead to more effective treatment regimens with potentially lower doses and reduced toxicity.
Future research in this area will focus on rationally designing multitargeting agents and conducting comprehensive preclinical studies to evaluate the efficacy and safety of combination therapies involving this compound derivatives.
Q & A
Q. What are the recommended methods for synthesizing and purifying 2-Phenylquinoline-4-carboxamide derivatives?
The synthesis of this compound derivatives typically involves multi-step reactions with careful optimization of reaction conditions. For example, a derivative (N-(4-((Tert-butyldimethylsilyloxy)methyl)phenyl)-2-phenylquinoline-4-carboxamide) was synthesized using flash chromatography (30 g silica gel 60, 0.063–0.200 mm) with a 25% ethyl acetate/hexane eluent, achieving a 75% yield. Post-synthesis, the compound was purified via TLC-monitored deprotection (using 1M TBAF in THF) and recrystallized from methanol/dichloromethane . Key steps include solvent selection, stoichiometric control, and iterative purity checks using NMR and ESI-MS.
Q. How can researchers confirm the structural integrity and purity of this compound?
Structural validation relies on spectroscopic techniques:
- ¹H NMR and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm proton and carbon environments.
- ESI-MS for molecular ion ([M+H]⁺) verification.
- Chromatographic purity via TLC and flash chromatography. For example, the derivative in was confirmed using ¹H NMR (δ 8.2–7.2 ppm for aromatic protons) and ESI-MS (m/z 457.2 [M+H]⁺) .
Q. What spectroscopic techniques are critical for characterizing quinoline carboxamide derivatives?
Essential techniques include:
- NMR spectroscopy to resolve substituent positions and confirm amide bond formation.
- High-resolution mass spectrometry (HRMS) for exact mass determination.
- IR spectroscopy to identify carbonyl (C=O, ~1650 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) groups. For advanced derivatives like STX-0119 (a STAT3 inhibitor), ESI-MS and X-ray crystallography (where applicable) are critical .
Advanced Research Questions
Q. What strategies are effective in modifying the this compound scaffold to enhance STAT3 inhibitory activity?
Structural optimization focuses on functional group additions:
- Oxadiazole rings (e.g., STX-0119) improve binding to STAT3's SH2 domain, suppressing cancer cell proliferation .
- Electron-withdrawing groups (e.g., halogens) at the quinoline 6-position enhance metabolic stability.
- Hybrid molecules combining quinoline with furan or piperazine moieties (as in JNJ-47965567) increase target specificity . Computational docking and SAR studies guide rational design .
Q. How can contradictory data regarding the biological efficacy of this compound derivatives be addressed?
Contradictions often arise from assay variability or off-target effects. Mitigation strategies include:
- Orthogonal assays : Combine cell-based (e.g., luciferase reporter) and biochemical (SPR, ITC) assays to confirm target engagement .
- Metabolic stability testing : Evaluate cytochrome P450 interactions (e.g., via liver microsomes) to rule out false negatives due to rapid degradation .
- Structural validation : Use X-ray crystallography (e.g., SHELX-refined structures) to verify binding modes .
Q. What are the implications of crystal structure data in understanding the binding interactions of this compound derivatives?
Crystal structures (e.g., 2-(4-Methylphenyl)quinoline-4-carboxylic acid) reveal:
- Planar quinoline rings facilitating π-π stacking with protein aromatic residues.
- Carboxamide hydrogen bonds to key residues (e.g., Lys⁶⁸⁵ in STAT3).
- Substituent effects : Methyl or methoxy groups adjust hydrophobic pocket interactions . SHELX software (v.2018+) is recommended for refining crystallographic data .
Methodological Notes
- Synthesis Optimization : Use Pfitzinger or Gould–Jacob reactions for quinoline core formation, followed by amide coupling (e.g., EDC/HOBt) .
- Biological Testing : Prioritize glioblastoma multiforme (GBM) or lymphoma cell lines for STAT3-related studies, as these models show high sensitivity to quinoline derivatives .
- Data Reproducibility : Adopt NIH guidelines (e.g., GM84546 grant protocols) for rigorous experimental design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
